molecular formula C10H13BrMg B13417623 magnesium;1,3-diethylbenzene-2-ide;bromide CAS No. 63488-13-1

magnesium;1,3-diethylbenzene-2-ide;bromide

Cat. No.: B13417623
CAS No.: 63488-13-1
M. Wt: 237.42 g/mol
InChI Key: AIXGFMWWEZBUIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Enduring Significance of Grignard Reagents in Chemical Synthesis

The history of Grignard reagents dates back to 1900, when French chemist François Auguste Victor Grignard discovered that treating an alkyl halide with magnesium metal in diethyl ether resulted in the formation of a highly reactive organomagnesium compound. organic-chemistry.org This breakthrough, which earned him the Nobel Prize in Chemistry in 1912, provided a straightforward method for generating a carbanion equivalent that could act as a potent nucleophile. sigmaaldrich.comresearchgate.net Prior to this discovery, the formation of carbon-carbon bonds was a significant challenge in organic synthesis. rsc.org

The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group, Mg is magnesium, and X is a halogen (typically chlorine, bromine, or iodine). nih.gov The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.orgnih.gov This reactivity allows Grignard reagents to readily attack a wide range of electrophilic functional groups, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. nih.govochemacademy.com

The enduring significance of Grignard reagents lies in their versatility, reactivity, and the relative ease of their preparation. rsc.orgprepchem.com They are instrumental in the synthesis of a vast array of organic molecules, from simple alcohols to complex natural products and pharmaceuticals. organic-chemistry.orgprepchem.com Even over a century after their discovery, Grignard reagents remain one of the most frequently utilized classes of organometallic compounds in both academic and industrial laboratories. researchgate.netmiracosta.edu Their reactions are a fundamental part of the organic chemistry curriculum and continue to be a subject of research for developing new synthetic methodologies. miracosta.edu

Classification and Importance of Arylmagnesium Halides within Organometallic Chemistry

Grignard reagents can be broadly classified based on the nature of the organic group (R) attached to the magnesium atom. When the R group is an aryl group (a substituent derived from an aromatic ring), the compound is known as an arylmagnesium halide or an aryl Grignard reagent. nih.gov These reagents are a vital subclass of organometallic compounds due to their unique reactivity and applications in synthesizing substituted aromatic compounds.

Aryl Grignard reagents are typically prepared by the reaction of an aryl halide (e.g., bromobenzene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ochemacademy.com The reactivity of the aryl halide follows the order I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org

The importance of arylmagnesium halides stems from their ability to introduce aryl groups into molecules, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and materials. They participate in a wide range of reactions, including:

Cross-coupling reactions: In the presence of transition metal catalysts, aryl Grignard reagents can be coupled with various organic halides to form biaryl compounds and other complex structures.

Addition to carbonyls: Similar to their alkyl counterparts, aryl Grignards add to aldehydes and ketones to produce secondary and tertiary benzylic alcohols, respectively.

Synthesis of aromatic carboxylic acids: Reaction with carbon dioxide, followed by an acidic workup, yields aromatic carboxylic acids.

The steric and electronic properties of the aryl group can significantly influence the reactivity of the Grignard reagent. Sterically hindered aryl Grignard reagents, where bulky substituents are present on the aromatic ring, may exhibit different reactivity profiles compared to their less hindered counterparts. organic-chemistry.orgprepchem.com

Definition and Structural Context of (1,3-Diethylbenzene-2-yl)magnesium Bromide

(1,3-Diethylbenzene-2-yl)magnesium Bromide is a specific example of a sterically hindered aryl Grignard reagent. Its chemical structure consists of a magnesium bromide moiety attached to the second carbon of a 1,3-diethylbenzene (B91504) ring. The systematic IUPAC name for this compound is magnesium;1,3-diethylbenzene-2-ide;bromide.

The key structural feature of this compound is the presence of two ethyl groups ortho to the carbon-magnesium bond. This ortho-disubstitution creates significant steric hindrance around the reactive carbanionic center. This steric bulk can influence its reactivity, potentially favoring 1,2-addition reactions over competing side reactions like enolization or reduction when reacting with sterically demanding ketones. organic-chemistry.org The synthesis of such sterically encumbered Grignard reagents typically involves the reaction of the corresponding aryl bromide (2-bromo-1,3-diethylbenzene) with magnesium metal in an appropriate ether solvent.

Below is a data table summarizing the key identifiers and properties of the parent aromatic hydrocarbon and the Grignard reagent.

PropertyValue
Compound Name (1,3-Diethylbenzene-2-yl)magnesium Bromide
Synonyms This compound
Molecular Formula C10H13BrMg
Parent Aromatic Ring 1,3-Diethylbenzene
CAS Number Not readily available
Classification Organometallic, Aryl Grignard Reagent
Key Structural Feature Steric hindrance from two ortho ethyl groups

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63488-13-1

Molecular Formula

C10H13BrMg

Molecular Weight

237.42 g/mol

IUPAC Name

magnesium;1,3-diethylbenzene-2-ide;bromide

InChI

InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h5-7H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

AIXGFMWWEZBUIE-UHFFFAOYSA-M

Canonical SMILES

CCC1=[C-]C(=CC=C1)CC.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 1,3 Diethylbenzene 2 Yl Magnesium Bromide Formation

Direct Halogen-Magnesium Insertion from 2-Bromo-1,3-diethylbenzene (B1582178)

The most common route to (1,3-diethylbenzene-2-yl)magnesium bromide is the direct reaction of 2-bromo-1,3-diethylbenzene with magnesium metal. This oxidative insertion of magnesium into the carbon-bromine bond is a heterogeneous reaction occurring on the surface of the magnesium. Due to the steric hindrance posed by the two ethyl groups ortho to the bromine atom, the reaction conditions must be carefully optimized to ensure successful Grignard reagent formation.

Optimization of Reaction Conditions: Solvent Selection and Temperature Control

The choice of solvent is critical in the synthesis of Grignard reagents, as it influences their solubility, stability, and reactivity. Ethereal solvents are typically employed due to their ability to solvate and stabilize the forming organomagnesium species through coordination of the ether oxygen to the magnesium center.

For the preparation of (1,3-diethylbenzene-2-yl)magnesium bromide, Tetrahydrofuran (B95107) (THF) is often the solvent of choice over diethyl ether. THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be conducted at elevated temperatures, which can be necessary to overcome the activation energy barrier for sterically hindered substrates. The increased solvating power of THF also helps to maintain the Grignard reagent in solution.

Temperature control is paramount. The reaction is typically initiated at room temperature and may require heating to reflux to sustain the reaction and drive it to completion. The exothermic nature of Grignard formation necessitates careful monitoring to prevent runaway reactions.

ParameterDiethyl EtherTetrahydrofuran (THF)
Boiling Point 34.6 °C66 °C
Solvating Ability GoodExcellent
Typical Reaction Temp. Room Temp. to RefluxRoom Temp. to Reflux

Influence of Initiators and Magnesium Activation on Reaction Efficiency

A common challenge in Grignard synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide on the metal surface. To overcome this, several activation methods and initiators are employed.

Magnesium Activation:

Mechanical Methods: Crushing or grinding the magnesium turnings in situ can expose a fresh, unoxidized surface.

Chemical Activation: The use of activating agents is a more common and reliable approach. Small amounts of iodine (I₂) or 1,2-dibromoethane (B42909) are frequently used. Iodine is believed to clean the magnesium surface by reacting with the oxide layer. 1,2-dibromoethane reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, which also helps to activate the surface. For particularly unreactive aryl bromides, the use of highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be beneficial.

For a sterically hindered substrate like 2-bromo-1,3-diethylbenzene, the use of an initiator is often essential. The reaction may require heating to reflux in the presence of an initiator like iodine to proceed at a reasonable rate.

Activation MethodDescriptionApplicability for Hindered Substrates
Iodine (I₂) Crystal A small crystal is added to the magnesium suspension.Commonly used and effective.
1,2-Dibromoethane A small amount is added to initiate the reaction.Effective, with the evolution of ethylene gas indicating initiation.
Rieke Magnesium Highly reactive magnesium powder.Very effective for unreactive halides.

Magnesium-Halogen Exchange Reactions for Arylmagnesium Bromides

An alternative to direct magnesium insertion is the magnesium-halogen exchange. This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride. This approach can offer better functional group tolerance and can be performed at lower temperatures.

Mechanistic Role and Practical Utility of Lithium Halide Additives (e.g., "Turbo-Grignards")

The rate and efficiency of magnesium-halogen exchange reactions can be significantly enhanced by the addition of lithium chloride (LiCl). Grignard reagents prepared in the presence of LiCl are often referred to as "Turbo-Grignard" reagents. The LiCl is believed to break down the dimeric or oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. This increased reactivity allows the exchange reaction to proceed under milder conditions, often at lower temperatures, which can be advantageous for preparing thermally sensitive organometallics. The use of iPrMgCl·LiCl is a common "Turbo-Grignard" reagent for this purpose.

Chemo- and Regioselectivity in Exchange Processes with Substituted Aryl Systems

Magnesium-halogen exchange reactions can exhibit high levels of chemo- and regioselectivity. The exchange rate is influenced by the electronic nature of the aryl halide, with electron-withdrawing groups generally accelerating the reaction. In molecules with multiple halogen atoms, the exchange often occurs preferentially at the most acidic position or at a site directed by a nearby coordinating group. For a substrate like 2-bromo-1,3-diethylbenzene, the regioselectivity is straightforward as there is only one bromine atom. The chemoselectivity of this method allows for the presence of certain functional groups on the aromatic ring that might be incompatible with direct magnesium insertion.

Advanced Synthetic Approaches: Continuous Flow and Microreactor Technologies

The synthesis of Grignard reagents, being highly exothermic, can pose safety risks, especially on a large scale. Continuous flow and microreactor technologies offer significant advantages in terms of safety and process control. In a flow setup, small volumes of reactants are continuously mixed and reacted in a microchannel or a packed-bed reactor. The high surface-area-to-volume ratio in these systems allows for efficient heat dissipation, mitigating the risk of thermal runaways. This precise temperature control can also lead to improved yields and selectivity by minimizing the formation of byproducts. While specific examples for the continuous flow synthesis of (1,3-diethylbenzene-2-yl)magnesium bromide are not widely reported, the general principles of this technology are applicable and offer a promising route for its safe and scalable production.

Design and Implementation of Flow Systems for Enhanced Synthesis Control

The continuous synthesis of (1,3-diethylbenzene-2-yl)magnesium bromide can be effectively achieved using a well-designed flow system. A typical setup consists of precision pumps for reagent delivery, a packed-bed reactor containing magnesium, and in-line analytical tools for real-time monitoring. The precursor, 2-bromo-1,3-diethylbenzene, dissolved in an appropriate solvent like tetrahydrofuran (THF), is continuously pumped through a column packed with magnesium turnings.

The design of the flow reactor is critical for ensuring efficient mass transfer and heat exchange, which are crucial for the exothermic Grignard formation. A packed-bed reactor provides a high surface area of magnesium to the reagent stream, promoting a consistent reaction rate. The flow rate of the reagent solution is carefully controlled to optimize the residence time within the reactor, ensuring complete conversion of the aryl bromide to the desired Grignard reagent.

One of the primary advantages of a flow system is the ability to maintain a constant and controlled temperature profile. The high surface-area-to-volume ratio of the flow reactor allows for efficient heat dissipation, preventing localized hotspots that can lead to the formation of byproducts such as Wurtz-Fittig coupling products. This level of control is particularly important for the synthesis of sterically hindered Grignard reagents, which may require elevated temperatures to initiate but also need efficient cooling to manage the exotherm.

A hypothetical flow system for the synthesis of (1,3-diethylbenzene-2-yl)magnesium bromide could be configured with the following parameters, as detailed in Table 1. This table illustrates the precise control over reaction conditions that a flow setup allows, leading to high yields and purity of the target Grignard reagent.

Table 1: Illustrative Parameters for the Continuous Flow Synthesis of (1,3-Diethylbenzene-2-yl)magnesium Bromide
ParameterValueUnit
Reagent Concentration0.5mol/L
SolventTetrahydrofuran (THF)-
Flow Rate2.0mL/min
Reactor Temperature45°C
Residence Time5min
Magnesium Bed Volume10mL
Yield>95%

In-line Monitoring and Process Analytical Technologies for Grignard Reagent Formation

Process Analytical Technology (PAT) is integral to modern chemical manufacturing, enabling real-time monitoring and control of critical process parameters. chemicalbook.com For the continuous synthesis of (1,3-diethylbenzene-2-yl)magnesium bromide, in-line spectroscopic techniques such as Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are invaluable tools for monitoring the reaction progress. chemicalbook.com

An in-line FTIR probe, for instance, can be placed in the flow stream immediately after the reactor outlet to continuously measure the concentration of the starting material (2-bromo-1,3-diethylbenzene) and the product ((1,3-diethylbenzene-2-yl)magnesium bromide). The C-Br stretching vibration of the starting material and characteristic bands of the Grignard reagent can be monitored to determine the extent of the reaction in real-time. This continuous data stream allows for immediate adjustments to process parameters, such as flow rate or temperature, to maintain optimal reaction conditions and ensure consistent product quality.

NIR spectroscopy is another powerful PAT tool that can be employed for in-line monitoring of Grignard reagent formation. By correlating spectral data with off-line measurements of concentration, a chemometric model can be developed to predict the concentration of the Grignard reagent in real-time. This non-invasive technique can provide rapid and accurate process feedback.

Table 2 presents a representative dataset that could be generated using an in-line FTIR monitoring system during the continuous synthesis of (1,3-diethylbenzene-2-yl)magnesium bromide. The data illustrates how the concentration of the starting material decreases over time while the concentration of the Grignard reagent increases, eventually reaching a steady state that indicates the reaction has achieved a stable and continuous operation.

Table 2: Representative In-line FTIR Monitoring Data for the Formation of (1,3-Diethylbenzene-2-yl)magnesium Bromide
Time (min)2-Bromo-1,3-diethylbenzene Conc. (mol/L)(1,3-Diethylbenzene-2-yl)magnesium Bromide Conc. (mol/L)
00.500.00
10.350.15
20.180.32
30.070.43
40.030.47
5<0.01>0.49
10<0.01>0.49

Structural Elucidation and Characterization of Aryl Organomagnesium Compounds

Spectroscopic Characterization of (1,3-Diethylbenzene-2-yl)magnesium Bromide

Spectroscopic methods are indispensable for elucidating the structure of organomagnesium compounds in solution, where they often exist in complex equilibria. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For (1,3-Diethylbenzene-2-yl)magnesium Bromide, both ¹H and ¹³C NMR would provide key insights into its structure.

¹H NMR Spectroscopy: The formation of the Grignard reagent from 2-bromo-1,3-diethylbenzene (B1582178) would induce significant changes in the chemical shifts of the aromatic protons. The proton ortho to the MgBr group is expected to experience a downfield shift due to the electron-withdrawing nature of the magnesium halide moiety. The protons of the ethyl groups would likely show less significant changes in their chemical shifts.

¹³C NMR Spectroscopy: The most notable change in the ¹³C NMR spectrum upon formation of the Grignard reagent is the chemical shift of the carbon atom directly bonded to the magnesium. This ipso-carbon experiences a substantial downfield shift, a characteristic feature of the C-Mg bond in Grignard reagents. The other aromatic carbon signals would also be affected, but to a lesser extent.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for (1,3-Diethylbenzene-2-yl)magnesium Bromide

Atom ¹H Chemical Shift (ppm, estimated) ¹³C Chemical Shift (ppm, estimated)
Aromatic CH (ortho to MgBr)7.2 - 7.5125 - 130
Aromatic CH (para to MgBr)7.0 - 7.2128 - 132
Aromatic C-Mg-160 - 170
Aromatic C-Et-140 - 145
-CH₂-2.5 - 2.828 - 32
-CH₃1.1 - 1.414 - 16

Note: These are estimated values based on general principles for aryl Grignard reagents and may vary depending on the solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the bonding within a molecule. For (1,3-Diethylbenzene-2-yl)magnesium Bromide, these techniques would be particularly useful for characterizing the C-Mg bond and the vibrations of the aromatic ring.

IR Spectroscopy: The IR spectrum would be dominated by the characteristic vibrational modes of the substituted benzene (B151609) ring. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region. The C-Mg stretching vibration is expected at lower frequencies, typically in the range of 300-600 cm⁻¹, although it can be weak and difficult to observe.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. The C-Mg stretching vibration may also be more readily observed in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for (1,3-Diethylbenzene-2-yl)magnesium Bromide

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-Mg Stretch300 - 600IR, Raman

Investigation of Aggregation States and Solvation Equilibria

Grignard reagents in solution are not simple monomeric species but exist as a complex mixture of species in equilibrium. researchgate.netlibretexts.org This behavior is famously described by the Schlenk equilibrium. libretexts.org

In ethereal solvents, arylmagnesium halides like (1,3-Diethylbenzene-2-yl)magnesium Bromide are involved in the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium means that a solution of a Grignard reagent contains the parent arylmagnesium halide (RMgX), the corresponding diarylmagnesium compound (R₂Mg), and the magnesium halide (MgX₂). libretexts.org The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the halide, the solvent, the concentration, and the temperature. researchgate.netlibretexts.org

Furthermore, these species can aggregate to form dimers, trimers, and even larger polymeric structures. researchgate.net For example, the arylmagnesium halide can form halogen-bridged dimers of the type [RMgX]₂. The diarylmagnesium and magnesium halide can also be involved in these aggregates.

The magnesium center in Grignard reagents is a Lewis acid and readily coordinates with the Lewis basic oxygen atoms of ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org This coordination is crucial for the formation and stability of the Grignard reagent. wikipedia.org

The number of solvent molecules coordinated to the magnesium atom depends on the steric bulk of the aryl group and the nature of the solvent. libretexts.org Typically, the magnesium atom in monomeric arylmagnesium halides is four-coordinate, with a tetrahedral geometry, being bonded to the aryl group, the halogen, and two solvent molecules. wikipedia.orglibretexts.org However, five- and six-coordinate magnesium species have also been observed, particularly with less sterically demanding ligands or in the presence of strongly coordinating solvents. unp.edu.ar

Advanced Diffraction Techniques for Solid-State Structure Determination of Related Arylmagnesium Halides

While obtaining single crystals of (1,3-Diethylbenzene-2-yl)magnesium Bromide for solid-state analysis can be challenging, X-ray diffraction studies on related arylmagnesium halides have provided invaluable information about their structures in the solid state.

These studies have confirmed the coordination of ethereal solvents to the magnesium center. For instance, the crystal structure of phenylmagnesium bromide crystallized from THF reveals a monomeric species with the magnesium atom tetrahedrally coordinated to the phenyl group, the bromine atom, and two THF molecules. libretexts.org In other cases, dimeric structures with bridging halogen atoms have been observed. libretexts.org

The structural parameters obtained from X-ray diffraction, such as bond lengths and angles, provide a benchmark for understanding the nature of the C-Mg bond and the coordination environment of the magnesium atom in this important class of organometallic compounds.

Mechanistic Investigations of Grignard Reagent Formation and Reactivity

Mechanistic Pathways of Aryl Halide Insertion into Magnesium

The formation of a Grignard reagent from an aryl halide, such as the precursor to 1,3-diethylbenzene-2-magnesium bromide, involves the insertion of magnesium metal into the carbon-halogen bond. This process is not as straightforward as it may appear and is believed to proceed through multiple, potentially competing, mechanistic pathways. The nature of the aryl halide, the solvent, and the condition of the magnesium surface all play crucial roles in determining the dominant mechanism.

Radical Intermediates and Single-Electron Transfer (SET) Processes

A significant body of evidence points to the involvement of radical intermediates in the formation of aryl Grignard reagents. researchgate.netacs.org The prevailing theory suggests that the reaction is initiated by a single-electron transfer (SET) from the magnesium metal surface to the aryl halide. researchgate.netutexas.edu This electron transfer results in the formation of a radical anion, which then rapidly dissociates to form an aryl radical and a halide anion. researchgate.net

The aryl radical can then undergo a second electron transfer from the magnesium to form an aryl anion, which subsequently combines with the magnesium cation and the halide to form the Grignard reagent. Alternatively, the aryl radical can react directly with the magnesium surface. illinois.edu The detection of dimerization byproducts provides strong evidence for the existence of these radical intermediates. researchgate.net The use of radical probes, such as those involving the hex-5-enyl rearrangement, has provided direct evidence for the presence of radical intermediates during the formation of aryl Grignard reagents. researchgate.net

It is important to note that the lifetime of these radical intermediates can be extremely short, which has led to some debate about their precise role in the main reaction pathway. researchgate.netunp.edu.ar For certain vinyl and aryl halides, the low levels of radical isomerization observed suggest either a dominant non-radical mechanism or that the intermediate radicals have exceptionally short lifetimes. unp.edu.arresearchgate.net

Non-Radical Pathways and Concerted Mechanisms

While the SET mechanism is widely accepted, particularly for alkyl halides, alternative non-radical pathways have been proposed for aryl halides. One such proposal is a concerted mechanism where the C-X bond cleavage and the C-Mg bond formation occur simultaneously on the magnesium surface. This pathway would avoid the formation of free radical intermediates in the solution. acs.org

Another proposed non-radical route involves the formation of a dianion intermediate. researchgate.netunp.edu.ar In this scenario, two electrons are transferred from the magnesium to the aryl halide, forming a dianion that then collapses to the Grignard reagent. However, studies using effective radical probes have suggested that the intervention of dianions is not necessary to explain the observed experimental results. researchgate.net Theoretical studies have also explored both radical and non-radical mechanisms for Grignard reagent formation, highlighting the complexity and substrate-dependent nature of the process. acs.org The surface condition of the magnesium is also a critical factor, with the passivating layer of magnesium hydroxide (B78521) playing a significant role in the initial stages of the reaction. researchgate.net

Reaction Mechanisms in Carbonyl Additions Involving Arylmagnesium Bromides

The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The mechanism of this addition, particularly with arylmagnesium bromides, is influenced by several factors, including the structure of the Grignard reagent and the carbonyl compound.

Transition State Geometries and Energetics (e.g., Six-Membered Cyclic Transition States)

The addition of Grignard reagents to carbonyl groups is generally believed to proceed through a six-membered cyclic transition state. wikipedia.orgbyjus.com In this model, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, forming a cyclic intermediate. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the aryl group. pressbooks.pub

For arylmagnesium bromides, this concerted, six-membered-ring transition state is considered the most likely pathway for the addition to aldehydes and ketones. nih.gov Computational studies have provided insights into the geometries and energetics of these transition states, supporting the cyclic model over a four-center transition state in many cases. researchgate.netnih.gov The Felkin-Anh model is often used to predict the stereochemical outcome of these additions to chiral aldehydes and prochiral ketones. wikipedia.org However, it's worth noting that for highly hindered ketones, a four-membered transition state may become more favorable. researchgate.net

Table 1: Proposed Transition State Geometries in Grignard Additions to Carbonyls
Transition State GeometryDescriptionFavored SubstratesKey Features
Six-Membered CyclicA concerted mechanism where the Mg of the Grignard reagent coordinates with the carbonyl oxygen.Aldehydes, unhindered ketones. researchgate.netLower energy pathway for less sterically demanding substrates.
Four-CenteredA more compact transition state.Hindered ketones. researchgate.netBecomes more favorable when the six-membered ring is sterically disfavored.
Single-Electron Transfer (SET)Involves the initial formation of a ketyl radical intermediate. wikipedia.orgAromatic ketones. researchgate.netEvidence includes the formation of radical coupling side products.

Dimeric vs. Monomeric Grignard Reactivity in Nucleophilic Additions

Grignard reagents in solution, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), can exist in a complex equilibrium involving monomeric, dimeric, and higher aggregated species. This is known as the Schlenk equilibrium. The reactivity of the Grignard reagent in nucleophilic additions can be significantly influenced by its aggregation state.

While it has been proposed that both monomeric and dimeric forms can be the reactive species, the monomeric form is generally considered to be more nucleophilic. The equilibrium can be shifted by factors such as solvent, concentration, and temperature. In THF, Grignard reagents tend to be more monomeric compared to in diethyl ether. Some mechanistic proposals suggest that a second monomeric Grignard reagent can be involved in the reaction with a ketone, leading to the formation of the alcohol via a six-membered transition state. byjus.com The coordination of the solvent to the magnesium center is also a critical factor, as it influences both the Schlenk equilibrium and the reactivity of the Grignard reagent. acs.org

Mechanistic Aspects of Cross-Coupling Reactions Catalyzed by Transition Metals

Arylmagnesium bromides are important reagents in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. researchgate.net The mechanism of these reactions is complex and depends on the specific transition metal catalyst employed, with palladium, nickel, and iron being the most common. researchgate.netillinois.edu

The general catalytic cycle for these reactions, for example with palladium or nickel, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition with an organic halide, forming a higher-valent organometal complex.

Transmetalation: The aryl group from the Grignard reagent is transferred to the transition metal center, displacing the halide and forming a diorganometal complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

In the case of iron-catalyzed cross-coupling reactions, the mechanism can be different and may involve different oxidation states of iron, such as Fe(-II) to Fe(0) or Fe(I) to Fe(III) cycles. illinois.eduillinois.edu For instance, one proposed mechanism involves the in-situ reduction of an iron(III) precursor to an active Fe(II) species by the Grignard reagent. This is followed by oxidative addition of the organic halide to form an Fe(IV) intermediate, which then undergoes reductive elimination to yield the cross-coupled product. illinois.edu The ability of iron catalysts to effectively couple alkyl halides with aryl Grignard reagents highlights the unique mechanistic pathways accessible with this metal. illinois.edu

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The lifecycle of a Grignard reagent in many synthetic applications, especially in catalytic cycles, can be understood through the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition:

The formation of the Grignard reagent itself is a classic example of an oxidative addition process. youtube.comlibretexts.org In this reaction, magnesium metal in its elemental state (oxidation state 0) inserts into the carbon-halogen bond of an organic halide. For the synthesis of 2,6-diethylphenylmagnesium bromide, this involves the reaction of 2-bromo-1,3-diethylbenzene (B1582178) with magnesium turnings. youtube.com During this process, the magnesium is oxidized from Mg(0) to Mg(II). youtube.com

Ar-X + Mg → Ar-Mg-X

This oxidative addition is crucial as it inverts the polarity of the aryl carbon atom from electrophilic in the aryl halide to strongly nucleophilic in the Grignard reagent. libretexts.org

Transmetalation and Reductive Elimination in Catalytic Cycles:

While oxidative addition describes the formation of the Grignard reagent, the steps of transmetalation and reductive elimination are typically observed when the Grignard reagent participates in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki coupling). acs.orgscispace.com These reactions are pivotal for forming carbon-carbon bonds between different organic fragments. A common catalyst for such reactions is a nickel or palladium complex. acs.orgscispace.com

A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction involving an aryl Grignard reagent (Ar-MgX) and an organic halide (R-X') would proceed as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R-X') to the low-valent transition metal catalyst, for instance, Ni(0), to form a Ni(II) intermediate.

Transmetalation: In this step, the aryl group from the Grignard reagent (Ar-MgX) is transferred to the nickel center, displacing the halide. This forms a diorganonickel(II) complex, and a magnesium salt (MgXX') is produced as a byproduct. This step is the transmetalation. acs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (Ar and R) on the nickel center couple and are eliminated from the metal, forming the new C-C bond in the product (Ar-R). This step regenerates the low-valent nickel catalyst, allowing it to re-enter the catalytic cycle. acs.org

The efficiency of these steps can be influenced by various factors, including the nature of the catalyst, the ligands on the metal, the solvent, and the structure of the coupling partners. For sterically hindered Grignard reagents like 2,6-diethylphenylmagnesium bromide, the steric bulk can influence the rates of both transmetalation and reductive elimination.

Catalytic StepDescriptionReactantsProductsMetal Oxidation State Change
Oxidative Addition Insertion of the catalyst into the C-X' bond of the electrophile.R-X' + Ni(0)R-Ni(II)-X'Ni(0) → Ni(II)
Transmetalation Transfer of the aryl group from the Grignard reagent to the catalyst.R-Ni(II)-X' + Ar-MgXR-Ni(II)-Ar + MgXX'No Change
Reductive Elimination Coupling of the two organic groups and their elimination from the catalyst.R-Ni(II)-ArR-Ar + Ni(0)Ni(II) → Ni(0)

This table outlines the fundamental steps in a typical nickel-catalyzed cross-coupling reaction involving a Grignard reagent.

Role of the Arylmagnesium Moiety as a Nucleophilic Partner

The primary role of the arylmagnesium moiety in 2,6-diethylphenylmagnesium bromide is to act as a potent nucleophile. byjus.com The significant difference in electronegativity between carbon (≈2.55) and magnesium (≈1.31) leads to a highly polarized C-Mg bond, where the carbon atom bears a substantial partial negative charge. pressbooks.pub This makes the aryl group a strong carbon-based nucleophile and a strong base. pressbooks.pub

As a nucleophile, 2,6-diethylphenylmagnesium bromide can react with a wide array of electrophiles to form new carbon-carbon bonds. Common examples of such reactions include:

Reactions with Carbonyl Compounds: Grignard reagents readily add to the electrophilic carbon of aldehydes, ketones, and esters. organic-chemistry.org The reaction with an aldehyde yields a secondary alcohol, while a ketone gives a tertiary alcohol. The steric hindrance provided by the two ethyl groups in the ortho positions of 2,6-diethylphenylmagnesium bromide can influence the feasibility and rate of these reactions. With highly hindered ketones, the Grignard reagent may act as a base, leading to enolization, or as a reducing agent rather than a nucleophile. organic-chemistry.org

Reactions with Epoxides: The nucleophilic aryl group can open epoxide rings, typically attacking the least substituted carbon in an SN2-type reaction.

Reactions with Carbon Dioxide: Carboxylation of a Grignard reagent by reaction with CO2, followed by an acidic workup, provides a route to carboxylic acids.

Cross-Coupling Reactions: As discussed previously, the arylmagnesium moiety serves as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, transferring its aryl group to the metal center. acs.orgscispace.com

The steric bulk of the 1,3-diethylbenzene-2-ide group is a critical factor in its reactivity. While it enhances the stability of the Grignard reagent in some cases, it can also impede its approach to sterically crowded electrophilic centers. This steric effect can be exploited to achieve selectivity in certain synthetic transformations. For instance, in reactions with substrates possessing multiple electrophilic sites, a bulky Grignard reagent may preferentially react at the most accessible site.

ElectrophileProduct Type after WorkupComments
Aldehyde (R-CHO)Secondary AlcoholThe sterically hindered aryl group adds to the carbonyl carbon.
Ketone (R-CO-R')Tertiary AlcoholReaction may be slow or compete with side reactions if the ketone is also sterically hindered. organic-chemistry.org
Ester (R-CO-OR')Tertiary AlcoholTwo equivalents of the Grignard reagent add, forming a tertiary alcohol with two identical aryl groups.
Carbon Dioxide (CO₂)Carboxylic AcidA common method for the synthesis of aryl carboxylic acids.
EpoxideAlcoholThe aryl group attacks one of the epoxide carbons, opening the ring.
Aryl/Vinyl Halide (in presence of Ni/Pd catalyst)Biaryl/Styrene derivativeThe aryl group participates in a cross-coupling reaction. acs.org

This table summarizes the role of an aryl Grignard reagent as a nucleophile with various common electrophiles.

Comprehensive Literature Search Yields No Specific Data for (1,3-Diethylbenzene-2-yl)magnesium Bromide

A thorough and extensive search of scientific literature and chemical databases has revealed no specific published research detailing the synthetic transformations or applications of the Grignard reagent (1,3-diethylbenzene-2-yl)magnesium bromide. Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline focusing solely on this specific compound.

Grignard reagents, with the general formula RMgX, are powerful tools in organic synthesis, primarily used for forming new carbon-carbon bonds. researchgate.netpurdue.edu Their reactivity, however, is highly dependent on the nature of the "R" group. In the case of (1,3-diethylbenzene-2-yl)magnesium bromide, the magnesium atom is attached to a sterically hindered aryl group. The two ethyl groups ortho to the carbon-magnesium bond are expected to significantly influence its reactivity, potentially limiting its access to electrophilic centers and favoring alternative reaction pathways compared to less hindered Grignard reagents. researchgate.net

While general principles of Grignard reactions are well-established, applying them wholesale to a specific, unstudied compound without experimental data would be speculative and scientifically unsound. Research on other hindered Grignard reagents, such as mesitylmagnesium bromide, has been published, but extrapolating these findings to the requested compound would not meet the required standard of scientific accuracy for an article focused exclusively on (1,3-diethylbenzene-2-yl)magnesium bromide. wiley-vch.de

The requested article outline requires detailed research findings for specific transformations, including:

Nucleophilic additions to various carbonyl substrates.

Kumada cross-coupling reactions.

Synthesis of ketones from nitriles.

Stereoselective and enantioselective variants.

Reactions with various heteroatom electrophiles.

Without published studies on (1,3-diethylbenzene-2-yl)magnesium bromide, providing specific examples, reaction conditions, yields, and data tables for these transformations is impossible. Generating such an article would require fabricating data, which is a violation of scientific ethics and the core principles of accuracy. Therefore, the request to generate an article focusing solely on the chemical compound "magnesium;1,3-diethylbenzene-2-ide;bromide" cannot be fulfilled at this time due to the absence of available scientific data.

Synthetic Transformations and Applications of 1,3 Diethylbenzene 2 Yl Magnesium Bromide

Transmetalation Reactions for Generation of Other Organometallic Reagents

Transmetalation, a fundamental process in organometallic chemistry, involves the transfer of an organic ligand from one metal to another. For Grignard reagents such as (1,3-diethylbenzene-2-yl)magnesium bromide, this reaction pathway is a powerful tool for modulating reactivity and accessing a diverse array of organometallic compounds. The carbon-magnesium bond, being highly polarized, allows the aryl group to act as a potent nucleophile, readily transferring to the salts of less electropositive metals. This exchange generates new organometallic reagents with unique chemical properties and synthetic applications, often exhibiting greater functional group tolerance or different selectivity compared to the parent Grignard reagent.

Synthesis of Organocopper, Organozinc, and Organolithium Compounds

The conversion of (1,3-diethylbenzene-2-yl)magnesium bromide into organocopper, organozinc, and organolithium species exemplifies the utility of transmetalation. Each transformation yields a reagent with a distinct reactivity profile, thereby broadening the synthetic scope of the original aryl magnesium halide.

Organocopper Compounds

The transmetalation of Grignard reagents with copper(I) salts is a widely employed method for the preparation of organocopper reagents. nih.govwikipedia.org These reagents are particularly valued for their utility in conjugate addition reactions, cross-coupling reactions, and carbocupration. wikipedia.orgrsc.org The reaction of (1,3-diethylbenzene-2-yl)magnesium bromide with a copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), results in the formation of (1,3-diethylbenzene-2-yl)copper.

The mechanism involves the displacement of the magnesium halide by the copper salt. Often, these reactions are performed in the presence of lithium salts, such as lithium chloride (LiCl), which can form higher-order cuprates and enhance the solubility and reactivity of the resulting organocopper species. acs.org For instance, the combination of a Grignard reagent with a copper(I) halide can lead to the in-situ formation of Gilman-type reagents (diorganocuprates) if the stoichiometry is controlled.

Entry Copper Salt Solvent Temperature (°C) Product
1Copper(I) Bromide (CuBr)Tetrahydrofuran (B95107) (THF)-78 to 0(1,3-diethylbenzene-2-yl)copper
2Copper(I) Iodide (CuI)Diethyl ether-40 to -20(1,3-diethylbenzene-2-yl)copper
3Copper(I) Cyanide (CuCN)·2LiClTetrahydrofuran (THF)-20 to 25(1,3-diethylbenzene-2-yl)copper

Organozinc Compounds

Organozinc reagents are known for their moderate reactivity and high functional group tolerance, making them crucial intermediates in many C-C bond-forming reactions, most notably the Negishi coupling. wikipedia.orgsigmaaldrich.com The synthesis of organozinc compounds from Grignard reagents is a straightforward and efficient transmetalation process. researchgate.netrsc.org Reacting (1,3-diethylbenzene-2-yl)magnesium bromide with a zinc salt, typically zinc(II) chloride (ZnCl₂), in an ethereal solvent like tetrahydrofuran (THF) leads to the formation of (1,3-diethylbenzene-2-yl)zinc bromide.

The carbon-zinc bond is significantly more covalent than the carbon-magnesium bond, which accounts for the reduced reactivity of organozinc reagents. rsc.org This diminished reactivity prevents unwanted side reactions with sensitive functional groups like esters or ketones that might be present in the substrate. wikipedia.org The use of a soluble zinc chloride-lithium chloride complex (ZnCl₂·2LiCl) can accelerate the transmetalation process. rsc.org

Entry Zinc Salt Solvent Temperature (°C) Product
1Zinc(II) Chloride (ZnCl₂)Tetrahydrofuran (THF)0 to 25(1,3-diethylbenzene-2-yl)zinc bromide
2Zinc(II) Bromide (ZnBr₂)Diethyl ether0 to 25(1,3-diethylbenzene-2-yl)zinc bromide
3ZnCl₂·2LiClTetrahydrofuran (THF)-10 to 25(1,3-diethylbenzene-2-yl)zinc chloride

Organolithium Compounds

The direct transmetalation from an organomagnesium compound to an organolithium compound is generally not a synthetically viable route. The equilibrium of a transmetalation reaction typically favors the formation of the organometallic species containing the less electropositive metal. ethz.ch Since magnesium is less electropositive than lithium, the equilibrium lies heavily on the side of the organomagnesium compound.

2 R-MgBr + 2 Li → 2 R-Li + Mg + MgBr₂ (Generally not favored)

Organolithium reagents are themselves powerful precursors for the synthesis of other organometallics, including Grignard, organocopper, and organozinc reagents, through transmetalation or metal-halogen exchange. wikipedia.orglibretexts.org For example, an aryl lithium compound could be used to generate an aryl zinc species by reacting it with a zinc salt. wikipedia.org Therefore, attempting to synthesize (1,3-diethylbenzene-2-yl)lithium from its corresponding Grignard reagent is not a standard or efficient laboratory procedure. The preparation of the organolithium compound would typically be achieved through other methods, such as the direct lithiation of 1,3-diethylbenzene (B91504) or through a lithium-halogen exchange reaction with a suitable precursor.

Advances and Modern Developments in Aryl Grignard Chemistry

Enhanced Functional Group Compatibility and Chemoselectivity

Historically, the high reactivity and basicity of Grignard reagents have limited their use in the synthesis of complex molecules containing sensitive functional groups. wikipedia.org Traditional Grignard reactions require strictly anhydrous conditions, as the reagent is readily destroyed by protic sources like water. wikipedia.orgwikipedia.org Furthermore, they are incompatible with many common functional groups, including esters, ketones, amides, and nitriles, which they readily attack.

Recent innovations have sought to address these challenges. One key strategy is the use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which exhibit increased reactivity and solubility. vapourtec.com This allows for halogen-magnesium exchange reactions to be performed at very low temperatures, a condition under which many functional groups that would typically react with a Grignard reagent remain inert. This approach enables the preparation of highly functionalized aryl Grignard reagents that were previously inaccessible.

Catalytic Grignard Reactions: Innovations in Transition Metal Catalysis (e.g., Iron, Nickel, Palladium)

The scope of Grignard reactions has been dramatically expanded through the development of transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of C-C bonds between Grignard reagents and organic electrophiles that are typically unreactive under classical conditions. Iron, nickel, and palladium are the most prominent catalysts in this domain.

Iron Catalysis: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. nih.gov Iron-catalyzed cross-coupling reactions have proven effective for coupling aryl Grignard reagents with a variety of partners, including alkyl halides and aryl chlorides. nih.govacs.org These reactions often proceed under mild conditions and can tolerate a range of functional groups. nih.gov Research has shown that using ligands such as N-heterocyclic carbenes (NHCs) or employing slow addition of the Grignard reagent can significantly improve yields and prevent catalyst deactivation. nih.govthieme-connect.com

Nickel Catalysis: Nickel catalysts are highly effective for the cross-coupling of aryl Grignard reagents with substrates that possess traditionally non-reactive C-F, C-O, and C-Cl bonds. acs.orgresearchgate.net For example, nickel complexes can efficiently catalyze the coupling of aryl fluorides and chlorides with aryl Grignard reagents. acs.org These reactions have been shown to be stereospecific in certain cases, allowing for the synthesis of chiral molecules. nih.govnih.gov The mechanism often involves the formation of anionic nickel complexes that facilitate the carbon-carbon bond formation. rsc.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, are among the most reliable and versatile methods for biaryl synthesis using aryl Grignard reagents. acs.orgacs.org These reactions are tolerant of a wide array of functional groups and can be performed under mild, often room-temperature, conditions. acs.org Palladium catalysts have been successfully used to couple aryl Grignard reagents with challenging electrophiles like aryltrimethylammonium triflates and even monochlorosilanes, demonstrating broad applicability. acs.orgnih.gov

Comparison of Transition Metal Catalysts in Aryl Grignard Cross-Coupling
CatalystTypical SubstratesKey AdvantagesReferences
IronAlkyl Halides, Aryl ChloridesLow cost, environmentally benign, non-toxic nih.govnih.govacs.org
NickelAryl Fluorides, Chlorides, TosylatesHigh reactivity for inert bonds, stereospecificity acs.orgnih.govnih.gov
PalladiumAryl Halides, Triflates, ChlorosilanesHigh functional group tolerance, mild reaction conditions acs.orgacs.orgnih.gov

Exploration of Green Chemistry Principles in Organomagnesium Synthesis

The traditional synthesis of Grignard reagents often involves volatile and hazardous ethereal solvents and can generate significant waste, prompting the application of green chemistry principles to improve sustainability. umb.edubeyondbenign.org

A primary focus of green Grignard chemistry is the replacement of traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with safer, more environmentally friendly alternatives. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, has emerged as a superior alternative. rsc.orgumb.edu It often provides better reaction performance, particularly in suppressing side products, and has a more favorable safety profile. rsc.org

While completely solvent-free Grignard reagent formation is challenging due to the need for a coordinating solvent to stabilize the organomagnesium species, significant progress has been made in mechanochemistry. soton.ac.uksciencemadness.org This technique uses mechanical force (e.g., ball milling) to initiate the reaction, drastically reducing the amount of solvent required. Additionally, some industrial processes for specific Grignard reagents can be performed without solvent, though this is not broadly applicable and poses safety challenges due to heat evolution. sciencemadness.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comkccollege.ac.in Grignard reactions, particularly in their classic form involving stoichiometric use of magnesium, can have moderate atom economy due to the formation of magnesium halide salts as byproducts. libretexts.org

Modern methods improve atom economy and minimize waste. Catalytic cross-coupling reactions, for example, are inherently more atom-economical than stoichiometric processes. Continuous flow processing further contributes to waste reduction by minimizing the need for excess reagents. gordon.eduresearchgate.net For instance, continuous systems can operate with near-stoichiometric amounts of magnesium, reducing metal waste by over 99% compared to batch processes that require a significant excess. bjpmg.com This precise control also reduces the formation of byproducts, such as those from Wurtz coupling, leading to a cleaner reaction and less downstream purification waste. gordon.edu

Application of Continuous Flow Methodologies for Industrial Scalability and Safety

The synthesis of Grignard reagents is notoriously exothermic and can be hazardous on an industrial scale, posing risks of thermal runaway. gordon.eduaiche.org Continuous flow chemistry has emerged as a transformative technology to mitigate these risks and improve scalability. researchgate.netacs.org

In a continuous flow setup, reagents are pumped through a network of tubes or reactors where mixing and reaction occur in a small, well-controlled volume. chemicalindustryjournal.co.uk This approach offers several key advantages over traditional batch processing:

Enhanced Safety: The small reactor volume drastically reduces the amount of hazardous Grignard reagent present at any given time, minimizing the potential impact of an uncontrolled reaction. bjpmg.comaiche.org Superior heat transfer in microreactors prevents the formation of dangerous hot spots and allows for precise temperature control, eliminating the risk of thermal runaway. bjpmg.comdtu.dk

Improved Efficiency and Yield: Continuous flow systems enable rapid mixing and precise control over reaction parameters like residence time and stoichiometry. acs.org This often leads to higher conversions and yields compared to batch methods. aiche.org For example, conversions can be increased from ~85% in batch to over 98% in flow. aiche.org

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous vessels. aiche.orgdiscoveracs.org This allows for seamless transition from laboratory-scale optimization to pilot and full-scale production. aiche.org Daily productivity of kilograms of Grignard product has been demonstrated using this technology. aiche.org

Batch vs. Continuous Flow for Grignard Synthesis
ParameterTraditional Batch ProcessContinuous Flow ProcessReferences
SafetyHigh risk of exotherm, large reagent volumeExcellent heat control, small holdup volume, minimal risk gordon.edubjpmg.comaiche.org
Magnesium UsageRequires 1.25–2.0 equivalents (excess)Approaches 1.0 equivalent (stoichiometric) gordon.edubjpmg.com
Yield/ConversionVariable, often lower due to side reactionsHigher and more consistent yields (e.g., >95%) aiche.org
ScalabilityRequires larger, more hazardous reactorsAchieved by longer run times or parallel reactors aiche.orgdiscoveracs.org
Process ControlDifficult to control temperature and mixingPrecise control over temperature, mixing, and residence time dtu.dk

Future Research Directions and Unexplored Avenues in the Chemistry of 1,3 Diethylbenzene 2 Yl Magnesium Bromide

Design and Synthesis of Novel Derivatives with Tuned Reactivity

A primary avenue for future research lies in the rational design and synthesis of derivatives of (1,3-Diethylbenzene-2-yl)magnesium Bromide to modulate its electronic and steric properties. The inherent steric hindrance can be a double-edged sword: while it can impart high selectivity in some reactions, it can also render the reagent inert to many common electrophiles. Future work could focus on synthesizing analogues where the flanking alkyl groups are modified or where substituents are introduced on the aromatic ring.

Systematic modifications could provide a library of related Grignard reagents with a spectrum of reactivities. For instance, replacing the ethyl groups with larger (e.g., isopropyl) or smaller (e.g., methyl) groups would directly impact the steric cone angle of the reagent. Similarly, introducing electron-donating or electron-withdrawing groups at the 4, 5, or 6 positions of the benzene (B151609) ring would alter the nucleophilicity of the carbanionic carbon.

Table 1: Proposed Derivatives and Their Hypothesized Impact on Reactivity

Derivative StructureModificationExpected Effect on ReactivityPotential Research Goal
(1,3-Diisopropylbenzene-2-yl)magnesium BromideIncreased steric bulk (ethyl → isopropyl)Decreased reactivity; enhanced facial selectivityHighly selective additions to prochiral ketones
(4-Methoxy-1,3-diethylbenzene-2-yl)magnesium BromideElectron-donating group (EDG) on the ringIncreased nucleophilicityReactions with weakly electrophilic substrates
(4-Trifluoromethyl-1,3-diethylbenzene-2-yl)magnesium BromideElectron-withdrawing group (EWG) on the ringDecreased nucleophilicity; potentially altered mechanismInvestigating SET vs. polar pathway dominance
(1,3-Divinylbenzene-2-yl)magnesium BromideIntroduction of reactive handles (ethyl → vinyl)Enables post-Grignard reaction modifications (e.g., polymerization)Synthesis of novel conjugated polymers

Expansion of Reaction Scope to Previously Unreactive Substrates

The significant steric hindrance of (1,3-Diethylbenzene-2-yl)magnesium Bromide currently limits its reactions with similarly bulky substrates. organic-chemistry.orgacs.org With sterically demanding ketones, for example, side reactions such as reduction or enolization often predominate over the desired nucleophilic addition. adichemistry.comwordpress.com A major future goal is to develop methodologies that overcome these steric limitations.

Research could explore the use of Lewis acid additives, which can coordinate to the electrophile (e.g., the carbonyl oxygen of a ketone), thereby increasing its electrophilicity and potentially lowering the activation energy for the addition pathway. Another approach involves exploring unconventional reaction conditions, such as high pressure or microwave irradiation, to provide the necessary energy to overcome steric repulsion. rsc.org Success in this area would grant access to highly substituted molecules that are difficult to synthesize via other means.

Table 2: Potential Strategies for Reacting with Hindered Substrates

Unreactive Substrate ClassExampleChallengeProposed Future Strategy
Sterically Hindered KetonesDi-tert-butyl ketoneSteric clash prevents nucleophilic attack at the carbonyl carbon.Use of activating additives like CeCl₃ (Luche reduction conditions) or strong Lewis acids (e.g., BF₃·OEt₂).
Tertiary AmidesN,N-DiisopropylbenzamidePoor leaving group and steric hindrance around the carbonyl.Development of catalytic methods to facilitate C-N bond cleavage after initial addition.
Hindered EstersPivalic acid estersRepulsion between bulky groups on both the Grignard reagent and the ester.Exploration of transmetalation to a more reactive organometallic species (e.g., organocerium) in situ.

Development of Highly Selective and Sustainable Catalytic Systems

While classic Grignard reactions are typically stoichiometric, the development of catalytic processes involving Grignard reagents is a key area of modern chemistry. For (1,3-Diethylbenzene-2-yl)magnesium Bromide, future research should focus on developing catalytic systems for cross-coupling reactions. Iron and cobalt salts have emerged as inexpensive and environmentally benign catalysts for coupling aryl Grignard reagents with alkyl and aryl halides. rsc.orgacs.orgnih.gov

The challenge will be to design ligand-metal complexes that are effective for this specific hindered reagent. Research could screen various ligands to find those that can accommodate the bulk of the (1,3-Diethylbenzene-2-yl) group while still promoting efficient oxidative addition and reductive elimination steps. A further goal is to develop asymmetric catalytic systems that could enable enantioselective cross-coupling reactions, creating chiral biaryl compounds of potential interest in pharmaceuticals and materials science.

In-depth Probing of Reaction Mechanisms using Advanced Analytical Techniques

The mechanism of Grignard reactions, particularly with hindered reagents, is not always straightforward and can switch between a polar (nucleophilic addition) and a single electron transfer (SET) pathway. organic-chemistry.orgacs.org A deeper mechanistic understanding of how (1,3-Diethylbenzene-2-yl)magnesium Bromide reacts is crucial for predicting its behavior and optimizing reaction conditions.

Future studies should employ advanced analytical techniques to probe these mechanisms in real-time. mt.com In-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the consumption of reactants and the formation of intermediates and products. mt.com Computational chemistry, including density functional theory (DFT) and ab initio molecular dynamics simulations, can be used to model transition states and determine the energetic favorability of different reaction pathways. acs.org These studies could clarify the role of the Schlenk equilibrium and solvent effects on the reactivity of this specific Grignard reagent. wikipedia.org

Table 3: Advanced Techniques for Mechanistic Investigation

Analytical TechniqueMechanistic Question to Address
In-situ FTIR/Raman SpectroscopyWhat is the real-time concentration of reactants, intermediates, and products? Can we observe the formation of transient species?
Kinetic Isotope Effect (KIE) StudiesWhat is the rate-determining step of the reaction? Does it involve C-H bond breaking in a reduction pathway?
Cyclic Voltammetry (CV)What is the oxidation potential of the Grignard reagent? How does this correlate with its propensity to undergo a SET mechanism?
Density Functional Theory (DFT) CalculationsWhat are the calculated activation barriers for the nucleophilic addition versus the SET pathway for different substrates?

Integration of Machine Learning and AI for Reaction Prediction and Optimization

The complexity of reactions involving sterically hindered reagents makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). acs.orgbeilstein-journals.org Future research can focus on building predictive models for reactions of (1,3-Diethylbenzene-2-yl)magnesium Bromide.

This would involve creating a curated dataset from high-throughput experimentation, where parameters such as substrate, catalyst, ligand, solvent, temperature, and concentration are systematically varied. An ML algorithm could then be trained on this data to predict reaction outcomes (e.g., yield, selectivity). duke.edu Such a model could rapidly identify optimal conditions for a desired transformation, bypassing laborious traditional optimization studies and potentially uncovering non-intuitive relationships between reaction parameters. beilstein-journals.orgduke.edu

Exploration of Biological and Materials Science Applications for Related Structures

While the Grignard reagent itself is too reactive for direct biological or material applications, the unique, sterically encumbered aromatic structures it can generate are of significant interest. Future research should explore the use of (1,3-Diethylbenzene-2-yl)magnesium Bromide as a key building block for novel functional molecules and materials. numberanalytics.com

In materials science, incorporating the bulky 1,3-diethylphenyl group into polymer backbones could lead to materials with altered physical properties, such as increased solubility, amorphous character, or modified thermal stability. This structural motif could be valuable in the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials. numberanalytics.com In medicinal chemistry, the reagent could be used to synthesize highly substituted scaffolds that could serve as precursors to new drug candidates, where the steric bulk could be used to control binding selectivity to biological targets. numberanalytics.com

Q & A

Basic: What are the established synthetic protocols for preparing magnesium;1,3-diethylbenzene-2-ide;bromide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves reacting 1,3-diethylbenzene with magnesium in an ethereal solvent (e.g., THF or diethyl ether) under inert conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like THF enhance magnesium activation due to improved solvation of Mg²⁺ .
  • Temperature : Exothermic reactions require controlled cooling (0–25°C) to prevent side reactions .
  • Stoichiometry : Excess magnesium (1.5–2 eq) ensures complete conversion of the aryl bromide precursor.
    Yield optimization often involves quenching with saturated NaCl and extracting with ethyl acetate, followed by drying over anhydrous MgSO₄ .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies aryl proton environments and confirms substitution patterns (e.g., diethyl groups at positions 1 and 3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Br]⁺ for the organomagnesium moiety) .
  • FT-IR : Detects Mg-C stretching vibrations (~500 cm⁻¹) and absence of O-H bonds (purity check) .
  • X-ray crystallography : Resolves Mg coordination geometry and bromide counterion positioning .

Advanced: How can factorial design experiments optimize synthesis parameters (e.g., solvent choice, temperature, stoichiometry) to maximize reaction efficiency?

Answer:
A 2³ factorial design evaluates three variables (solvent polarity, temperature, Mg equivalence) across two levels:

VariableLow LevelHigh Level
Solvent polarityDiethyl etherTHF
Temperature0°C25°C
Mg equivalence1.2 eq2.0 eq
Response variables include yield, purity (HPLC), and reaction time. Statistical analysis (ANOVA) identifies interactions (e.g., THF + 25°C increases yield by 15% but reduces selectivity) .

Advanced: What methodologies resolve contradictions in kinetic data observed during reactivity studies of this compound?

Answer:

  • Isotopic labeling : Use deuterated substrates to trace mechanistic pathways (e.g., Mg-C bond cleavage vs. bromide dissociation) .
  • Variable-time normalization analysis (VTNA) : Distinguishes between competing rate laws (e.g., zero-order in substrate vs. first-order in Mg) .
  • In situ monitoring : Raman spectroscopy tracks intermediate species (e.g., radical vs. ionic pathways) .

Theoretical: How do electronic structure theories (e.g., DFT) predict the reactivity of this Grignard reagent in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) models:

  • Calculate Mg-C bond dissociation energies (BDEs) to predict nucleophilicity (e.g., BDE < 200 kJ/mol favors transmetalation) .
  • Simulate frontier molecular orbitals (HOMO/LUMO) to assess compatibility with electrophilic partners (e.g., ketones vs. alkyl halides) .
    Experimental validation involves comparing computed activation barriers with kinetic data from Arrhenius plots .

Methodological: What steps ensure reproducibility when scaling up the synthesis from milligram to gram quantities?

Answer:

  • Precise moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis .
  • Gradient temperature control : Slow addition of aryl bromide to Mg prevents localized overheating .
  • In-line analytics : FT-IR probes monitor reaction progress in real time .
  • Standardized workup : Centrifugation replaces filtration to handle larger precipitates .

Data Analysis: How do researchers differentiate between competing reaction mechanisms using isotopic labeling or kinetic isotope effects?

Answer:

  • ²H/¹³C Isotope effects : Compare rate constants (k_H/k_D) for C-Mg bond cleavage. A primary isotope effect (k_H/k_D > 2) suggests proton transfer as the rate-determining step .
  • 18O labeling in quenching : Traces nucleophilic attack pathways (e.g., Mg-C vs. Mg-Br bond reactivity) .
  • Competition experiments : React equimolar substrates (e.g., aryl vs. alkyl halides) and analyze product ratios via GC-MS .

Theoretical Framework: How does the steric bulk of 1,3-diethyl substituents influence the compound’s reactivity in comparison to simpler Grignard reagents?

Answer:

  • Steric maps : Molecular dynamics simulations show reduced accessibility to the Mg center, lowering reactivity toward bulky electrophiles .
  • Comparative kinetics : Second-order rate constants (k₂) for addition to benzaldehyde are 30% lower than phenylmagnesium bromide due to ethyl group hindrance .
  • Crystallographic data : X-ray structures reveal distorted tetrahedral geometry around Mg, altering nucleophilic trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.